Pyridine-4-sulfonyl chloride hydrochloride

Description

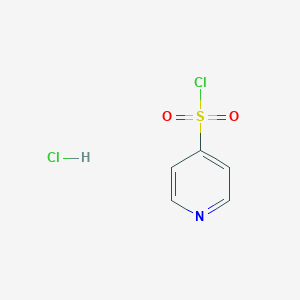

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyridine-4-sulfonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-1-3-7-4-2-5;/h1-4H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDTZCIVBAUGNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1S(=O)(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621847 | |

| Record name | Pyridine-4-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489430-50-4 | |

| Record name | Pyridine-4-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-4-sulfonyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pyridine-4-sulfonyl chloride hydrochloride CAS number

An In-Depth Technical Guide to Pyridine-4-sulfonyl Chloride Hydrochloride: A Cornerstone Reagent in Medicinal Chemistry

Introduction

This compound stands as a pivotal reagent in the landscape of modern organic synthesis, particularly within the realms of drug discovery and development. Its utility is anchored in the dual reactivity offered by the pyridine scaffold, a privileged structure in medicinal chemistry, and the highly electrophilic sulfonyl chloride group.[1][2] This combination allows for the facile introduction of the pyridylsulfonyl moiety into a diverse range of molecules, enabling the synthesis of complex sulfonamides and related derivatives.[1][2] The sulfonamide functional group is a well-established pharmacophore present in a multitude of therapeutic agents, making reagents like this compound indispensable tools for medicinal chemists.[1] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, applications, and safe handling, intended for researchers, scientists, and professionals in drug development. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number: 489430-50-4 .[3]

Physicochemical and Spectroscopic Profile

The precise characterization of a reagent is fundamental to its effective and reproducible use in synthesis. The properties of this compound have been well-documented through various analytical techniques.

Key Physicochemical Properties

A summary of the essential physical and chemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 489430-50-4 | [3] |

| Molecular Formula | C₅H₅Cl₂NO₂S | [3] |

| Molecular Weight | 214.07 g/mol | [3] |

| IUPAC Name | pyridine-4-sulfonyl chloride;hydrochloride | [3] |

| Appearance | White to brown solid/powder | [4][5] |

| Solubility | Reacts with water. Soluble in various organic solvents. | [6][7][8] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is critical for confirming the structural integrity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary tools for structural verification. For related pyridine-sulfonyl derivatives, characteristic signals for the pyridine ring protons typically appear in the aromatic region (δ 8.5 - 9.0 ppm for protons adjacent to the nitrogen and δ 7.8 - 8.2 ppm for the other ring protons).[1] The carbon skeleton is analyzed by ¹³C NMR, with the carbon atom attached to the sulfonyl chloride group (C-4) being significantly deshielded and pyridine ring carbons appearing between δ 120-160 ppm.[1] The hydrochloride salt form influences the chemical shifts due to the protonation of the pyridine nitrogen.

-

Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify key functional groups. The presence of the sulfonyl chloride moiety is confirmed by strong characteristic absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds, typically found around 1170 cm⁻¹ and 1360 cm⁻¹, respectively.[9] The formation of the hydrochloride salt also induces changes in the pyridine ring vibration frequencies compared to the free base.[10]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the parent compound. For the free base (Pyridine-4-sulfonyl chloride, C₅H₄ClNO₂S), the expected molecular weight is approximately 177.61 g/mol .[5][11] Techniques like Electrospray Ionization (ESI) are commonly used to observe the molecular ion and analyze fragmentation patterns, which aids in structural confirmation.[9]

Synthesis and Purification

Synthetic Pathways

The synthesis of pyridinesulfonyl chlorides often involves multi-step sequences starting from readily available pyridine derivatives. A common strategy for analogous compounds like pyridine-3-sulfonyl chloride involves the diazotization of the corresponding aminopyridine, followed by a sulfonyl chlorination reaction.[7][12]

A generalized synthetic approach can be conceptualized as:

-

Starting Material : The synthesis typically begins with a precursor like 4-aminopyridine or 4-pyridinesulfonic acid.[13]

-

Chlorination : The sulfonic acid can be converted to the sulfonyl chloride using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The hydrochloride salt is formed by treatment with HCl.

The choice of reagents and reaction conditions is critical to manage the reactivity of the intermediates and achieve a good yield of the final product.

Figure 1: Conceptual workflow for the synthesis of this compound.

Purification Techniques

Ensuring high purity is paramount for the reagent's use in sensitive synthetic applications. The most common method for purifying this compound is recrystallization.[1] This process involves dissolving the crude product in a suitable hot solvent or solvent mixture (e.g., anhydrous ethanol or dichloromethane/hexane) and allowing it to cool, whereupon the purified compound crystallizes out, leaving impurities behind in the mother liquor.[1][9] Purity is then typically assessed by HPLC and the spectroscopic methods mentioned previously.

Chemical Reactivity and Key Applications

The synthetic utility of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[1][5] This makes it highly susceptible to attack by a wide range of nucleophiles.

Synthesis of Sulfonamides

The most prominent application is its reaction with primary and secondary amines to form stable sulfonamide linkages.[1] This reaction is a cornerstone of medicinal chemistry for constructing molecules with potential therapeutic activity.[1][14] The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid that is generated as a byproduct.[1]

Figure 2: General reaction scheme for sulfonamide synthesis.

Detailed Experimental Protocol: General Synthesis of a Pyridine-4-sulfonamide

This protocol provides a representative, self-validating workflow for the synthesis of a sulfonamide derivative.

-

Preparation : To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.0 equivalent) and an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition : Add a suitable non-nucleophilic base, such as triethylamine (1.5-2.0 equivalents), to the solution. Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition : Dissolve this compound (1.1 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring. Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.

-

Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Workup : Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.

-

Characterization : Confirm the structure and purity of the final product using NMR, IR, and MS analysis.

Other Applications

Beyond sulfonamide synthesis, Pyridine-4-sulfonyl chloride serves as a versatile building block.[2][5] It is used to prepare sulfonate esters via reaction with alcohols and can be a precursor for other sulfur-containing functional groups.[2] It is also used in the preparation of analytical standards for quality control in the pharmaceutical industry, for example, as a known impurity of the drug Vonoprazan.[3][4]

Handling, Storage, and Safety

Due to its reactive nature, proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).[3]

-

Acute Toxicity, Oral (H302) : Harmful if swallowed.[3]

-

Skin Corrosion/Irritation (H314) : Causes severe skin burns and eye damage.[3]

-

Serious Eye Damage/Eye Irritation (H319) : Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity, Single Exposure (H335) : May cause respiratory irritation.[3]

-

Reactivity : It is hygroscopic and reacts with water, potentially violently, liberating toxic gas (HCl).[6][7][15]

Safe Handling and Personal Protective Equipment (PPE)

All manipulations should be performed inside a certified chemical fume hood.

-

Personal Protective Equipment : Wear chemical safety goggles or a face shield, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber).[16] Nitrile gloves are not recommended for prolonged contact.[16]

-

Handling : Avoid contact with skin, eyes, and clothing.[15] Do not breathe dust or vapors.[6] Ensure adequate ventilation. Wash hands thoroughly after handling.[6][15]

-

Spill Response : For small spills, trained personnel can clean them up while wearing appropriate PPE.[16] For large spills, evacuate the area and contact emergency services.[16]

Storage

Proper storage is critical to maintain the reagent's integrity and prevent hazardous situations.

-

Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][16] A refrigerated, inert atmosphere (e.g., under argon or nitrogen at 2-8°C) is often recommended.[17]

-

Incompatibilities : Keep away from water, moisture, strong bases, strong oxidizing agents, and alcohols.[6][16] Store in a corrosives-compatible area.[6]

Figure 3: Recommended safety and handling workflow.

Conclusion

This compound is a highly valuable and versatile reagent. Its ability to act as a precursor to the widely important sulfonamide functional group, combined with the favorable pharmacological properties of the pyridine nucleus, cements its role as a critical building block in drug discovery and organic synthesis. A thorough understanding of its chemical properties, reactivity, and hazards, as outlined in this guide, is essential for its safe and effective application in the laboratory, ultimately enabling the innovation of novel chemical entities.

References

-

PubChem. This compound | C5H5Cl2NO2S | CID 22034080. [Link]

-

Organic Syntheses. N-(4-Pyridyl)pyridinium chloride hydrochloride. [Link]

-

Molbase. Understanding Pyridine-4-sulfonyl Chloride: Properties and Chemical Applications. [Link]

-

University of Washington. Standard Operating Procedure for: Pyridine. [Link]

-

Molbase. Pyridine-4-sulfonyl Chloride: Your Partner for Custom Synthesis Needs. [Link]

-

PubChemLite. This compound (C5H4ClNO2S). [Link]

-

Molbase. Pyridine-4-sulfonyl Chloride: Essential Building Block for Chemical Synthesis. [Link]

-

LookChem. PYRIDINE-3-SULFONYL CHLORIDE HYDROCHLORIDE|16133-25-8. [Link]

-

Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

-

Academica Sinica. Infrared Absorption Spectra of Quaternary Salts of Pyridine. [Link]

-

SpectraBase. Pyridine-3-sulfonyl chloride hydrochloride - Optional[FTIR] - Spectrum. [Link]

- Google Patents. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

-

Taylor & Francis Online. SOME REACTIONS OF PYRIDINE-3-SULFONYL CHLORIDE. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C5H5Cl2NO2S | CID 22034080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.com [fishersci.com]

- 7. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. benchchem.com [benchchem.com]

- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 11. echemi.com [echemi.com]

- 12. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. d-nb.info [d-nb.info]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 17. PYRIDINE-3-SULFONYL CHLORIDE HYDROCHLORIDE|16133-25-8|lookchem [lookchem.com]

An In-Depth Technical Guide to Pyridine-4-sulfonyl chloride hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: Pyridine-4-sulfonyl chloride hydrochloride is a pivotal reagent in modern organic and medicinal chemistry. As a highly reactive intermediate, it serves as a cornerstone for introducing the pyridylsulfonyl moiety into complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, established synthetic routes, critical applications in drug development, and comprehensive protocols for its safe handling and use. For researchers and drug development professionals, a thorough understanding of this compound's reactivity and handling is paramount to leveraging its full potential in the synthesis of novel chemical entities.

Core Molecular Profile

Chemical Identity and Structure

This compound is the hydrochloride salt of pyridine-4-sulfonyl chloride. The core structure consists of a pyridine ring substituted at the 4-position with a sulfonyl chloride (-SO₂Cl) functional group[1][2]. The hydrochloride salt form enhances stability for storage and handling, with the protonated pyridine nitrogen balancing the chloride counter-ion. Its high reactivity stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it a prime target for nucleophilic attack[1].

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. It is crucial to distinguish between the hydrochloride salt and the free base, as their molecular weights and CAS numbers differ.

| Property | Value | Source(s) |

| IUPAC Name | pyridine-4-sulfonyl chloride;hydrochloride | [3] |

| Molecular Formula | C₅H₅Cl₂NO₂S | [3] |

| Molecular Weight | 214.07 g/mol | [3][4] |

| CAS Number | 489430-50-4 | [3] |

| Parent Compound | Pyridine-4-sulfonyl chloride (CAS: 134479-04-2) | [1][3] |

| Parent MW | ~177.61 g/mol | [1][5][6][7] |

| Appearance | Typically a solid, may appear as a brown powder | [1] |

| Solubility | Reacts with water; soluble in various organic solvents | [8] |

The Chemistry of a Key Synthetic Intermediate

The Electrophilic Nature of the Sulfonyl Chloride Moiety

The synthetic utility of this compound is dominated by the reactivity of the sulfonyl chloride group. The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, creating a strong dipole and rendering the sulfur atom highly electrophilic. This makes it an excellent substrate for nucleophilic substitution reactions[1].

Key Reactions: Sulfonamide Formation

The most prevalent application of this reagent is in the synthesis of sulfonamides through reaction with primary or secondary amines. This reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is a well-established pharmacophore present in a multitude of therapeutic agents[9]. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride (HCl).

Causality Behind Experimental Choices: The generation of HCl as a byproduct necessitates the use of a non-nucleophilic base, such as triethylamine or pyridine, in the reaction mixture. The base serves to neutralize the acid, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.

Caption: Reaction scheme for sulfonamide synthesis.

Synthesis and Manufacturing Insights

Common Synthetic Pathways

The synthesis of pyridine-4-sulfonyl chloride and its hydrochloride salt often starts from readily available pyridine derivatives. One established method involves the reaction of pyridine with thionyl chloride to form an intermediate, N-(4-pyridyl)pyridinium chloride hydrochloride[10]. This intermediate can then be converted to the desired product. Another route involves the diazotization of 3-aminopyridine, followed by a sulfonyl chlorination reaction[11]. The conversion of the corresponding sulfonic acid to the sulfonyl chloride using chlorinating agents like phosphorus pentachloride or thionyl chloride is also a viable, though often harsh, method[9].

Quality Control Considerations

For applications in drug development, the purity of this compound is critical. Impurities can lead to side reactions and complicate the purification of the final active pharmaceutical ingredient (API). Therefore, partnering with a reliable supplier who provides a detailed Certificate of Analysis (CoA) with purity specifications (e.g., by HPLC) and characterization data (e.g., NMR, MS) is essential for reproducible results in complex syntheses[1][2].

Caption: General workflow for synthesis and quality control.

Applications in Research and Drug Development

Role as a "Privileged" Scaffold Component

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif frequently found in a wide range of approved drugs[12]. Its inclusion can enhance pharmacological properties such as water solubility and metabolic stability. This compound provides a direct and efficient means to incorporate this valuable scaffold, combined with the versatile sulfonamide linker, into new drug candidates[2].

Protocol: General Procedure for the Synthesis of N-Aryl/Alkyl-pyridine-4-sulfonamides

This protocol outlines a self-validating system for synthesizing a small library of sulfonamide derivatives for screening purposes.

Materials:

-

This compound

-

Substituted aniline or alkylamine (1.0 eq)

-

Triethylamine (TEA) (2.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add this compound (1.1 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification and Validation: Purify the crude product by flash column chromatography on silica gel or by recrystallization. The structure and purity of the final compound should be validated by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety, Handling, and Storage

Hazard Identification and Risk Assessment

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. It is corrosive and moisture-sensitive[8][13].

| Hazard Type | GHS Statement | Description & Precaution |

| Corrosion | H314 | Causes severe skin burns and eye damage[3]. Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and splash goggles with a face shield[14][15]. |

| Acute Toxicity | H302 | Harmful if swallowed[3][16]. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling[17]. |

| Irritation | H335 | May cause respiratory irritation[3]. Handle only in a well-ventilated area or a chemical fume hood[14]. |

| Reactivity | EUH029 (implied) | Reacts with water, potentially violently, to release toxic and corrosive gases (HCl, SO₂)[18]. Keep away from moisture[13]. |

Protocol: Safe Handling and Quenching Procedures

Handling:

-

Always handle this reagent within a certified chemical fume hood.

-

Use compatible, dry glassware and equipment.

-

Ensure an emergency shower and eyewash station are immediately accessible[15].

-

Weigh the solid in a closed container or under an inert atmosphere if possible.

Quenching/Disposal:

-

Never quench sulfonyl chlorides with water directly in a concentrated state.

-

For residual material on equipment, rinse with an appropriate organic solvent (e.g., acetone).

-

Slowly add the acetone rinse solution to a stirred, cold (ice bath) solution of sodium bicarbonate or another weak base to neutralize the acidic byproducts.

-

Dispose of the neutralized waste in accordance with local, state, and federal regulations.

Storage and Stability

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area[13][14]. It should be stored away from incompatible materials such as water, strong bases, and oxidizing agents[15]. Due to its hygroscopic and reactive nature, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prolong shelf life[13].

Conclusion

This compound is a potent and versatile electrophile that serves as an indispensable building block in the synthesis of sulfonamide-containing molecules. Its utility is particularly pronounced in drug discovery, where the rapid generation of diverse chemical libraries is essential for identifying new therapeutic leads. While its reactivity is the source of its synthetic power, it also mandates stringent safety and handling protocols. By understanding its core chemistry, synthetic origins, and safe handling requirements, researchers can effectively and safely harness this reagent to advance the frontiers of chemical and pharmaceutical science.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. N-(4-Pyridyl)pyridinium chloride hydrochloride. [Link]

-

S D Fine-Chem Limited. SULPHURYL CHLORIDE - Safety Data Sheet. [Link]

-

Autech Industry Co.,Limited. Pyridine-4-sulfonyl Chloride: Essential Building Block for Chemical Synthesis. [Link]

-

New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]

-

Autech Industry Co.,Limited. Pyridine-4-sulfonyl Chloride: Your Partner for Custom Synthesis Needs. [Link]

-

International Programme on Chemical Safety. ICSC 0198 - SULPHURYL CHLORIDE. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride hydrochloride. [Link]

-

Bar-Eli, K., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(4), 1558-1562. [Link]

-

Taylor & Francis Online. SOME REACTIONS OF PYRIDINE-3-SULFONYL CHLORIDE. [Link]

-

PubChem. Pyridine-3-sulfonyl chloride hydrochloride. National Center for Biotechnology Information. [Link]

- Google Patents. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C5H5Cl2NO2S | CID 22034080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. echemi.com [echemi.com]

- 6. Page loading... [guidechem.com]

- 7. Pyridine-4-sulfonyl Chloride CAS#: 134479-04-2 [m.chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. d-nb.info [d-nb.info]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 12. sarchemlabs.com [sarchemlabs.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. nj.gov [nj.gov]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. uprm.edu [uprm.edu]

- 18. ICSC 0198 - SULPHURYL CHLORIDE [inchem.org]

An In-depth Technical Guide to Pyridine-4-sulfonyl Chloride Hydrochloride

This guide provides an in-depth technical overview of Pyridine-4-sulfonyl chloride hydrochloride, a pivotal reagent in modern organic synthesis and pharmaceutical development. Designed for researchers, chemists, and drug development professionals, this document moves beyond surface-level data to explore the compound's core chemical properties, mechanistic reactivity, and practical applications, grounded in established scientific principles.

Introduction: A Privileged Scaffold Building Block

This compound (CAS No: 489430-50-4) is a highly reactive intermediate that serves as a cornerstone for introducing the pyridylsulfonyl moiety into complex molecular architectures.[1][2] Its significance lies in the fusion of two critical chemical features: the highly electrophilic sulfonyl chloride group and the pyridine ring. The pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing frequently in a diverse range of FDA-approved drugs due to its ability to enhance pharmacological properties like water solubility and metabolic stability.[3] This dual functionality makes this compound an invaluable tool for synthesizing novel compounds in the pharmaceutical and agrochemical industries.[1][4]

Physicochemical Properties

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | pyridine-4-sulfonyl chloride;hydrochloride | [5] |

| CAS Number | 489430-50-4 | [5] |

| Molecular Formula | C₅H₅Cl₂NO₂S | [5] |

| Molecular Weight | 214.07 g/mol | [5] |

| Appearance | White to off-white or brown powder/solid | [1][4] |

| Topological Polar Surface Area | 55.4 Ų | [5] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

Synthesis, Handling, and Storage

Synthesis: Pyridine-4-sulfonyl chloride can be synthesized via the cyclocondensation of 4-aminopyridine with sulfuryl chloride (SO₂Cl₂).[6][7] The hydrochloride salt is subsequently formed. This method leverages common starting materials to produce the reactive sulfonyl chloride intermediate.

Handling and Storage Protocols: Due to the high reactivity of the sulfonyl chloride group, meticulous handling and storage are paramount to preserve the reagent's integrity and ensure laboratory safety.

-

Moisture Sensitivity: The compound is highly sensitive to moisture. It reacts exothermically, and often violently, with water to hydrolyze into pyridine-4-sulfonic acid and hydrochloric acid.[8][9] All handling should be performed under an inert atmosphere (e.g., nitrogen or argon), and tools and glassware must be scrupulously dried.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and alcohols.[10][11] Storage under inert gas is recommended.

-

Personal Protective Equipment (PPE): Due to its corrosive nature, appropriate PPE is mandatory. This includes safety goggles with side-shields, a face shield, a lab coat, and impervious gloves.[10][12] Work should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[11]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the electrophilic character of the sulfur atom in the sulfonyl chloride moiety (-SO₂Cl). This makes it an excellent target for a wide range of nucleophiles.[1]

Primary Reaction: Sulfonamide Formation The most prominent and synthetically valuable reaction is its condensation with primary and secondary amines to form stable sulfonamide linkages.[3] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a well-established pharmacophore present in numerous therapeutic agents.[3][13]

Causality of the Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.

-

Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: A base, such as triethylamine or pyridine, is required in the reaction mixture. Its role is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct.[3] This is critical because the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Caption: Workflow for Sulfonamide Synthesis.

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile building block used extensively in the synthesis of targeted therapeutic agents.

-

Pharmaceutical Intermediates: It is a key reagent in the synthesis of various drug candidates and active pharmaceutical ingredients (APIs). The resulting sulfonamides are explored for a wide range of biological activities, including antibacterial properties.[3][4]

-

Vonoprazan Impurity Synthesis: The compound is used to prepare impurities of drugs like Vonoprazan, which is essential for analytical method development and quality control in pharmaceutical manufacturing.[3][4]

-

Custom Synthesis: Its reactivity allows for the precise introduction of the pyridylsulfonyl group, enabling custom synthesis projects that aim to build complex molecules with specific functional properties for both pharmaceuticals and materials science.[2]

Safety and Hazard Profile

This compound is a hazardous substance and must be handled with extreme care.

-

GHS Hazard Classification:

-

First-Aid Measures:

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[14]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14]

-

Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[14]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[14]

-

Experimental Protocol: General Procedure for the Synthesis of a N-Substituted Pyridine-4-sulfonamide

This protocol outlines a representative procedure for the reaction of this compound with a primary amine.

Objective: To synthesize a pyridine-4-sulfonamide derivative via nucleophilic substitution.

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., benzylamine) (1.1 eq)

-

Triethylamine (TEA) (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask, septum, and nitrogen inlet

-

Syringes

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under a positive pressure of nitrogen.

-

Causality: This ensures that atmospheric moisture, which would rapidly hydrolyze the sulfonyl chloride, is excluded from the reaction.

-

-

Reagent Addition: this compound (1.0 eq) is suspended in anhydrous DCM. The flask is cooled to 0 °C in an ice bath.

-

Causality: Cooling the reaction controls the initial exothermic reaction that can occur upon addition of the amine and base, preventing potential side reactions.

-

-

Base and Nucleophile Addition: Triethylamine (2.2 eq) is added dropwise via syringe, followed by the slow, dropwise addition of the primary amine (1.1 eq).

-

Causality: Two equivalents of base are used: one to neutralize the hydrochloride salt of the starting material and one to quench the HCl byproduct formed during the reaction.[3] A slight excess of the amine ensures the complete consumption of the limiting sulfonyl chloride.

-

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Purification:

-

The reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Causality: The acid wash removes excess triethylamine and any unreacted amine. The bicarbonate wash removes any remaining acidic species. The brine wash removes residual water from the organic layer.

-

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified by flash column chromatography or recrystallization to yield the pure sulfonamide.

-

References

- Koenigs, E., Greiner, H. N-(4-Pyridyl)pyridinium chloride hydrochloride. Organic Syntheses.

- PubChem. This compound.

- Dakenchem.

- S D Fine-Chem Limited.

- Sciencemadness Wiki. Sulfuryl chloride. Sciencemadness.

- Echemi. PYRIDINE-4-SULFONYL CHLORIDE SDS. Echemi.com.

- Benchchem. Pyridine-4-sulfonyl Chloride. Benchchem.

- ChemicalBook.

- Guidechem. PYRIDINE-4-SULFONYL CHLORIDE 134479-04-2 wiki. Guidechem.

- Sigma-Aldrich.

- Thermo Fisher Scientific.

- Dakenchem. Pyridine-4-sulfonyl Chloride: Your Partner for Custom Synthesis Needs. Dakenchem.

- Fisher Scientific.

- ChemicalBook.

- ChemicalBook. Pyridine-4-sulfonyl Chloride. ChemicalBook.

- Sigma-Aldrich.

- ChemicalBook. Pyridine-4-sulfonyl Chloride Chemical Properties,Uses,Production. ChemicalBook.

- Fisher Scientific.

- BLD Pharm. Pyridine-3-sulfonyl chloride. BLD Pharm.

- Angewandte Chemie. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C5H5Cl2NO2S | CID 22034080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyridine-4-sulfonyl Chloride | 134479-04-2 [chemicalbook.com]

- 7. Pyridine-4-sulfonyl Chloride | 134479-04-2 [chemicalbook.com]

- 8. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. d-nb.info [d-nb.info]

- 14. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Structure Elucidation of Pyridine-4-sulfonyl chloride hydrochloride

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of pyridine-4-sulfonyl chloride hydrochloride, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Recognizing the criticality of unambiguous structural confirmation for regulatory compliance and process optimization, this document moves beyond a mere listing of analytical techniques. Instead, it offers a holistic, field-proven strategy that integrates multi-technique spectroscopic and crystallographic data. We will explore the causality behind experimental choices, detailing not just the 'what' but the 'why' of each analytical step. This guide is intended for researchers, scientists, and drug development professionals, offering practical insights into confirming the molecular structure, connectivity, and solid-state arrangement of this important chemical entity.

Introduction: The Imperative of Structural Verification

This compound (C₅H₅Cl₂NO₂S) is a bifunctional molecule of significant interest. It incorporates a reactive sulfonyl chloride group, a potent electrophile for nucleophilic substitution, and a pyridinium moiety, which influences its solubility and reactivity. The hydrochloride salt form enhances its stability and handling properties. Given its role as a critical building block, an exhaustive and unequivocal confirmation of its structure is paramount to ensure the integrity of downstream synthetic products and the reproducibility of manufacturing processes.

This guide will present a logical workflow for the complete structural characterization of this compound, commencing with foundational spectroscopic techniques and culminating in the definitive determination of its three-dimensional structure through X-ray crystallography.

Strategic Approach to Structure Elucidation

Caption: Workflow for the structure elucidation of this compound.

Mass Spectrometry: Establishing the Molecular Blueprint

3.1. Rationale and Experimental Protocol

Mass spectrometry (MS) is the initial and indispensable technique for determining the molecular weight and elemental composition of a compound. For a charged species like this compound, electrospray ionization (ESI) is the preferred method due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source is used.

-

Ionization Mode: Positive ion mode is selected to detect the pyridinium cation.

-

Data Acquisition: The mass spectrum is acquired over a relevant m/z range.

3.2. Data Interpretation and Expected Results

The molecular formula of this compound is C₅H₅Cl₂NO₂S, with a molecular weight of 214.07 g/mol . The mass spectrum will show the cationic part of the molecule, which is pyridine-4-sulfonyl chloride.

| Predicted Ion | Formula | Calculated m/z | Expected Observation |

| [M+H]⁺ | [C₅H₅ClNO₂S]⁺ | 177.9724 | The protonated molecular ion of the pyridine-4-sulfonyl chloride cation.[2] |

| [M+Na]⁺ | [C₅H₄ClNO₂SNa]⁺ | 199.9544 | A sodium adduct, common in ESI-MS.[2] |

The high-resolution data allows for the confirmation of the elemental composition by comparing the experimentally measured mass to the calculated mass with a high degree of accuracy (typically < 5 ppm error).

Fragmentation Analysis: While ESI is a soft ionization technique, some in-source fragmentation can be induced. The fragmentation of pyridine derivatives often involves the loss of HCN or HNC.[3] The sulfonyl chloride group can also fragment, leading to the loss of SO₂ or Cl.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, which is crucial for establishing the connectivity of the molecule.

4.1. ¹H NMR Spectroscopy

Rationale and Experimental Protocol: ¹H NMR spectroscopy identifies the number of different types of protons, their chemical environment, and their proximity to other protons. The hydrochloride nature of the sample means the pyridine nitrogen is protonated, forming a pyridinium salt. This protonation significantly affects the chemical shifts of the aromatic protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: The sample is dissolved in a deuterated solvent, typically deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), as the compound is a salt.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: A standard ¹H NMR spectrum is acquired.

Expected ¹H NMR Data (in D₂O):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| H-2, H-6 | δ 8.8 - 9.0 | Doublet | 2H | Protons adjacent to the positively charged nitrogen are highly deshielded.[4][5] |

| H-3, H-5 | δ 8.0 - 8.2 | Doublet | 2H | Protons meta to the nitrogen are less deshielded than the alpha protons. |

| N-H | Variable | Broad singlet | 1H | The pyridinium proton signal can be broad and its chemical shift is concentration and solvent dependent. It may exchange with D₂O. |

4.2. ¹³C NMR Spectroscopy

Rationale and Experimental Protocol: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Similar to ¹H NMR, the chemical shifts of the carbon atoms in the pyridinium ring are influenced by the positive charge on the nitrogen.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: The same NMR spectrometer is used.

-

Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired.

Expected ¹³C NMR Data (in D₂O):

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-4 | δ 155 - 160 | The carbon atom attached to the electron-withdrawing sulfonyl chloride group will be significantly deshielded. |

| C-2, C-6 | δ 145 - 150 | The carbon atoms adjacent to the positively charged nitrogen are deshielded.[5] |

| C-3, C-5 | δ 125 - 130 | The meta carbon atoms are the least deshielded in the aromatic ring. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Rationale and Experimental Protocol: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FT-IR

-

Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: An FT-IR spectrometer.

-

Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Expected FT-IR Absorption Bands:

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3150 - 3000 | C-H stretch | Aromatic C-H |

| ~2800 | N-H stretch | Pyridinium N-H[6] |

| 1640 - 1600 | C=C and C=N stretch | Pyridinium ring vibrations[7] |

| 1380 - 1350 | Asymmetric SO₂ stretch | Sulfonyl chloride |

| 1190 - 1160 | Symmetric SO₂ stretch | Sulfonyl chloride |

| 600 - 500 | S-Cl stretch | Sulfonyl chloride |

The presence of strong absorption bands in the regions characteristic for the sulfonyl chloride group and the pyridinium ring provides strong evidence for the proposed structure.[6][7]

X-ray Crystallography: The Definitive 3D Structure

Rationale and Experimental Protocol: Single-crystal X-ray crystallography is the gold standard for structure elucidation, providing unambiguous information about the atomic connectivity, bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol/water).

-

Instrumentation: A single-crystal X-ray diffractometer.

-

Data Collection: A suitable crystal is mounted, and diffraction data is collected.

-

Structure Solution and Refinement: The collected data is processed to solve and refine the crystal structure.

Expected Crystallographic Data and Structural Features:

-

Crystal System and Space Group: The crystal system (e.g., monoclinic, orthorhombic) and space group will be determined.

-

Unit Cell Dimensions: Precise measurements of the unit cell parameters (a, b, c, α, β, γ).

-

Molecular Conformation: The geometry around the sulfur atom is expected to be tetrahedral. The pyridine ring will be planar.

-

Intermolecular Interactions: The presence of hydrogen bonding between the pyridinium N-H and the chloride anion is anticipated, which plays a crucial role in the crystal packing.[8]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]

- 3. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 8. 4-[(Benzylamino)carbonyl]-1-methylpyridinium halogenide salts: X-ray diffraction study and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

Pyridine-4-sulfonyl chloride hydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of Pyridine-4-sulfonyl Chloride Hydrochloride

Introduction

Pyridine-4-sulfonyl chloride, often handled as its hydrochloride salt to improve stability, is a cornerstone reagent in modern medicinal and process chemistry. Its significance lies in its bifunctional nature: the pyridine ring, a common motif in pharmaceuticals, and the highly reactive sulfonyl chloride group (-SO₂Cl).[1] This sulfonyl chloride moiety is a powerful electrophile, readily reacting with a vast array of nucleophiles—most notably primary and secondary amines—to form stable sulfonamide linkages.[2][3] This reaction is fundamental to the synthesis of a wide range of biologically active compounds, making the reliable and scalable synthesis of pyridine-4-sulfonyl chloride a critical endeavor for researchers and drug development professionals.[1] This guide provides an in-depth analysis of the primary synthetic pathways, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative look at classical and modern methodologies.

Chapter 1: The Classical Pathway: Chlorination of Pyridine-4-sulfonic Acid

The most established and widely utilized method for preparing pyridine-4-sulfonyl chloride is the chlorination of its corresponding sulfonic acid precursor.[2] This pathway is reliable, but its success hinges on the careful selection of potent chlorinating agents and precise control of reaction conditions.

Theoretical Background & Mechanism

The conversion of a sulfonic acid to a sulfonyl chloride is a nucleophilic substitution reaction at the sulfonic acid group. The process requires a chlorinating agent to replace the hydroxyl (-OH) group with a chloride (-Cl) ion. The strong electron-withdrawing character of the two oxygen atoms on the sulfonyl group renders the central sulfur atom highly electron-deficient and thus, exceptionally electrophilic.[2] This inherent reactivity is key to its utility but also necessitates careful handling to prevent hydrolysis.

Choice of Chlorinating Agents

The choice of chlorinating agent is the most critical decision in this pathway, directly impacting yield, purity, and scalability.

Expertise & Experience: Phosphorus pentachloride is a powerful, aggressive chlorinating agent. Its high reactivity ensures a thorough conversion of the sulfonic acid. However, this brute-force approach comes with significant challenges. The reaction is often conducted at elevated temperatures (e.g., 150°C) and can be difficult to control.[4] A major drawback is the formation of phosphorus oxychloride (POCl₃) as a byproduct, which can be challenging to separate from the desired product, especially on an industrial scale.[2]

Protocol Trustworthiness: The use of excess PCl₅ is common to drive the reaction to completion, but this exacerbates purification issues. The crude product is often used immediately in the next step to avoid degradation during a lengthy purification process.[4]

Expertise & Experience: Thionyl chloride is generally the preferred reagent for this transformation in modern synthesis.[2] Its primary advantage is that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at ambient temperature, which simplifies purification immensely. The reaction can often be performed under milder conditions than with PCl₅. Catalytic amounts of N,N-dimethylformamide (DMF) are frequently added to accelerate the reaction via the formation of the Vilsmeier reagent, a more potent chlorinating species.

Protocol Trustworthiness: The reaction is highly efficient, but thionyl chloride itself is a corrosive and moisture-sensitive reagent that must be handled with care. The reaction's exothermicity also requires controlled addition and cooling.

Synthesis of the Precursor: Pyridine-4-sulfonic Acid

A reliable supply of the starting material is paramount. Pyridine-4-sulfonic acid can be conveniently prepared from N-(4-pyridyl)pyridinium chloride hydrochloride. This precursor is treated with sodium sulfite, followed by acidification with hydrochloric acid, to yield the desired sulfonic acid.[5] This multi-step process involves a reflux period and subsequent crystallization to isolate the product.[5]

Experimental Protocol: From Pyridine-4-sulfonic Acid to Pyridine-4-sulfonyl Chloride

This protocol describes the conversion using thionyl chloride, which is generally favored for its cleaner reaction profile.

Step 1: Reaction Setup

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add pyridine-4-sulfonic acid (1 equiv.).

-

Suspend the sulfonic acid in an excess of thionyl chloride (SOCl₂, 5-10 equiv.).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 equiv.).

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux (approximately 76°C) under a nitrogen atmosphere.

-

Maintain the reflux for 2-4 hours, monitoring the reaction progress by quenching a small aliquot with an amine (e.g., benzylamine) and analyzing via TLC or LC-MS for sulfonamide formation. The reaction is complete when the starting sulfonic acid is no longer detectable.

Step 3: Work-up and Isolation

-

After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. This step must be performed in a well-ventilated fume hood.

-

The resulting crude residue is pyridine-4-sulfonyl chloride, often complexed with HCl. Due to its instability, it is typically used directly in the subsequent reaction without extensive purification.

Data Summary: Comparison of Chlorinating Agents

| Parameter | Phosphorus Pentachloride (PCl₅) | Thionyl Chloride (SOCl₂) |

| Reactivity | Very High | High |

| Byproducts | Solid/Liquid (POCl₃, HCl) | Gaseous (SO₂, HCl) |

| Purification | Difficult, especially at scale[2] | Simplified due to gaseous byproducts |

| Conditions | Harsh, often high temperatures (>150°C)[4] | Milder, reflux (~76°C) |

| Safety | Corrosive solid, moisture sensitive | Corrosive liquid, toxic fumes, moisture sensitive |

Chapter 2: Alternative Pathway: Oxidative Chlorination of Pyridine-4-thiol

An alternative strategy bypasses the sulfonic acid intermediate altogether, starting instead from pyridine-4-thiol or its disulfide derivative. This approach relies on a one-pot oxidative chlorination process.

Mechanistic Insight

The core of this method involves the simultaneous oxidation of the sulfur atom and the introduction of a chlorine atom. The thiol is first oxidized, likely to a disulfide or sulfenyl chloride intermediate, which is then subjected to further oxidation and chlorination in the presence of a chlorine source and water to form the final sulfonyl chloride.[6][7]

Key Reagent Systems

NCS, in combination with dilute hydrochloric acid, provides a mild and effective system for converting thiols to sulfonyl chlorides.[7] This method is often favored in laboratory settings for its high yields and operational simplicity.

A highly reactive and efficient reagent system can be formed from the combination of hydrogen peroxide and thionyl chloride.[6][8] This method is remarkably fast, with reactions often completing in minutes at room temperature, and demonstrates broad applicability for aromatic, heterocyclic, and aliphatic thiols.[6]

Experimental Protocol: Oxidative Chlorination using H₂O₂/SOCl₂

This protocol is adapted from the highly efficient method developed by Bahrami, et al. for the direct conversion of thiols.[6]

Step 1: Reagent Preparation

-

In a round-bottom flask, add the solvent (e.g., dichloromethane).

-

Cool the flask in an ice bath to 0°C.

Step 2: Reaction Execution

-

To the cooled solvent, add pyridine-4-thiol (1 equiv.).

-

Add 35% hydrogen peroxide (H₂O₂, 3 equiv.) to the mixture.

-

Slowly add thionyl chloride (SOCl₂, 1 equiv.) dropwise while maintaining the temperature at 0°C.

-

Stir the reaction vigorously. The reaction is typically complete within 1-5 minutes.[6]

Step 3: Work-up and Isolation

-

Quench the reaction by adding cold water.

-

Separate the organic layer.

-

Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude pyridine-4-sulfonyl chloride.

Workflow Diagram: One-Pot Thiol to Sulfonamide Synthesis

The oxidative chlorination method can be seamlessly integrated into a one-pot synthesis of sulfonamides, which is a significant advantage in terms of efficiency and atom economy.

Caption: One-pot conversion of thiol to sulfonamide.

Chapter 3: Modern Approaches: Late-Stage Functionalization from Sulfonamides

A groundbreaking recent development enables the reverse transformation: converting a stable, primary sulfonamide back into a highly reactive sulfonyl chloride.[9][10] This strategy is exceptionally valuable for late-stage functionalization in drug discovery, where a common precursor can be diversified into a library of analogues.

Pyrylium Salt-Mediated Activation

Expertise & Experience: This method utilizes a pyrylium salt, Pyry-BF₄, to activate the otherwise poorly nucleophilic NH₂ group of a primary sulfonamide.[9][10] In the presence of MgCl₂, this activation facilitates the formation of the sulfonyl chloride under remarkably mild conditions (e.g., 60°C in tBuOH).[9] The high chemoselectivity of this process allows it to be used on complex molecules with a wide range of sensitive functional groups that would not survive classical chlorination methods.[10]

Conceptual Diagram: Pyrylium Salt Activation

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. cbijournal.com [cbijournal.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 7. [PDF] Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation | Semantic Scholar [semanticscholar.org]

- 8. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 9. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

An In-Depth Technical Guide to the Mechanism of Action and Synthetic Utility of Pyridine-4-Sulfonyl Chloride Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridine-4-sulfonyl chloride hydrochloride is a pivotal reagent in modern organic synthesis, primarily valued for its role as a potent electrophilic building block. Its mechanism of action is centered on the highly reactive sulfonyl chloride moiety, which readily undergoes nucleophilic substitution to form stable sulfonamide and sulfonate ester linkages. This guide elucidates the fundamental chemical principles governing its reactivity, provides detailed experimental methodologies for its application, and outlines the critical safety protocols necessary for its handling. By synthesizing mechanistic theory with practical, field-proven insights, this document serves as a comprehensive resource for professionals leveraging this versatile compound in pharmaceutical research, agrochemical development, and fine chemical synthesis.

Introduction to this compound

Pyridine-4-sulfonyl chloride, often supplied and utilized as its hydrochloride salt, is a compound of significant interest due to the unique combination of a pyridine ring and a highly reactive sulfonyl chloride group.[1][2] This structure makes it an essential intermediate for introducing the pyridylsulfonyl moiety into a diverse range of molecular architectures, a common feature in many biologically active compounds.[3]

Chemical Identity and Physicochemical Properties

The hydrochloride salt form enhances the compound's stability and modulates its solubility profile. The key physicochemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | pyridine-4-sulfonyl chloride;hydrochloride | [4] |

| CAS Number | 489430-50-4 | [4] |

| Molecular Formula | C₅H₅Cl₂NO₂S | [4] |

| Molecular Weight | 214.07 g/mol | [4] |

| Appearance | Typically a brown or white to off-white powder/solid | [1][2] |

| Solubility | Sparingly soluble in water | [2] |

The Significance of the Pyridylsulfonyl Moiety

The sulfonamide linkage is a cornerstone of medicinal chemistry, famously integral to the sulfa class of antibiotics.[5] The incorporation of a pyridine ring into this pharmacophore offers distinct advantages, including:

-

Modulating physicochemical properties such as solubility and lipophilicity.

-

Providing a site for hydrogen bonding, influencing drug-receptor interactions.

-

Altering the metabolic profile of the parent molecule.

Consequently, this compound serves as a critical starting material for the synthesis of novel therapeutic agents and other high-value functional molecules.[3][6]

The Core Mechanism of Action: Nucleophilic Substitution

The primary "mechanism of action" for pyridine-4-sulfonyl chloride in a synthetic context is its function as a powerful sulfonating agent. This reactivity is dictated by the electronic properties of the sulfonyl chloride group (-SO₂Cl).

The Electrophilic Nature of the Sulfonyl Chloride Group

The sulfur atom in the sulfonyl chloride group is the electrophilic center.[7] Its reactivity is significantly enhanced by the strong electron-withdrawing effects of three attached electronegative atoms: two oxygen atoms and one chlorine atom. This polarization renders the sulfur atom highly electron-deficient and thus extremely susceptible to attack by a wide range of nucleophiles.[1][7]

General Reaction Mechanism with Nucleophiles

The reaction of pyridine-4-sulfonyl chloride with a nucleophile (e.g., a primary or secondary amine) proceeds via a two-step addition-elimination mechanism, a variant of nucleophilic acyl substitution.

-

Nucleophilic Attack: The nucleophile (e.g., the lone pair of electrons on a nitrogen atom of an amine) attacks the electrophilic sulfur atom. This forms a transient, high-energy tetrahedral intermediate.

-

Leaving Group Departure: The intermediate rapidly collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion, which is an excellent leaving group.

This sequence results in the formation of a new, stable covalent bond between the sulfur atom and the nucleophile.

Caption: General mechanism of nucleophilic substitution on pyridine-4-sulfonyl chloride.

The Role of the Hydrochloride Salt and Reaction Basicity

The hydrochloride form means the pyridine nitrogen is protonated. In most synthetic applications, a non-nucleophilic base, such as triethylamine (TEA) or pyridine itself, is added to the reaction mixture.[7] This base serves two critical functions, demonstrating clear experimental causality:

-

Neutralization of HCl: The reaction generates one equivalent of hydrogen chloride (HCl) as a byproduct. The base neutralizes this acid, preventing it from protonating the desired nucleophile (e.g., the amine), which would render the nucleophile unreactive.

-

Deprotonation of the Reagent: The added base deprotonates the pyridinium hydrochloride, freeing the neutral pyridine-4-sulfonyl chloride to react as intended.

Key Synthetic Applications and Methodologies

The robust reactivity of pyridine-4-sulfonyl chloride makes it a workhorse reagent for constructing sulfonamides, which are prevalent in pharmaceuticals and agrochemicals.[6]

Synthesis of Sulfonamides: A Cornerstone of Medicinal Chemistry

The reaction of pyridine-4-sulfonyl chloride with primary or secondary amines is the most common and powerful method for synthesizing pyridine-4-sulfonamides.[7]

This protocol describes a self-validating system for a standard sulfonylation reaction. The successful formation of the product, verifiable through standard analytical techniques (TLC, NMR, MS), validates the core reactivity of the starting materials.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to manage the exothermicity of the reaction and prevent side reactions.

-

Base Addition: Add triethylamine (2.2 eq) dropwise to the stirred solution. The excess base ensures complete neutralization of the hydrochloride salt and the HCl byproduct.

-

Nucleophile Addition: Slowly add a solution of benzylamine (1.05 eq) in anhydrous DCM to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the limiting reagent (benzylamine).

-

Workup - Quenching: Quench the reaction by adding 1M HCl solution to neutralize excess TEA.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The bicarbonate wash removes any remaining acidic impurities.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-benzylpyridine-4-sulfonamide.

The following diagram illustrates the logical flow of the experimental protocol, from setup to final product characterization.

Caption: A typical experimental workflow for the synthesis of a sulfonamide.

Handling, Safety, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous chemical that requires careful handling to mitigate risks.[4]

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

| Hazard Class | GHS Classification | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[4][8] |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage[4][9] |

| Serious Eye Damage | H314 | Causes serious eye damage[4][9] |

| STOT - Single Exposure | H335 | May cause respiratory irritation[4][8] |

Recommended Handling Procedures

Adherence to the following protocols is mandatory:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and tightly fitting safety goggles or a face shield.[9][10]

-

Handling: Avoid breathing dust or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[8][11]

Storage and Stability

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

-

The compound is hygroscopic and moisture-sensitive; exposure to atmospheric moisture can lead to hydrolysis of the sulfonyl chloride group, rendering the reagent inactive.[8] Store under an inert atmosphere where possible.

Conclusion

This compound is a powerful and versatile reagent whose utility is rooted in the fundamental principles of nucleophilic substitution. Its primary mechanism of action—the facile reaction of its electrophilic sulfonyl chloride group with nucleophiles—provides a reliable and efficient pathway for the synthesis of sulfonamides and other sulfur-containing compounds. For researchers in drug discovery and chemical development, a thorough understanding of its reactivity, coupled with disciplined adherence to safety protocols, is essential for harnessing its full synthetic potential.

References

- Understanding Pyridine-4-sulfonyl Chloride: Properties and Chemical Applic

-

This compound | C5H5Cl2NO2S | CID 22034080. PubChem. [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]

- Pyridine-4-sulfonyl Chloride: Your Partner for Custom Synthesis Needs. Google Cloud.

-

A. - N-(4-Pyridyl)pyridinium chloride hydrochloride. Organic Syntheses Procedure. [Link]

-

Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). ResearchGate. [Link]

-

Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. [Link]

-

Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. National Institutes of Health (NIH). [Link]

- Pyridine-4-Sulfonyl Chloride: Essential Building Block for Chemical Synthesis. Google Cloud.

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C5H5Cl2NO2S | CID 22034080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to Pyridine-4-sulfonyl Chloride Hydrochloride: Properties, Applications, and Handling for Scientific Professionals

This guide provides a comprehensive technical overview of pyridine-4-sulfonyl chloride hydrochloride, a key reagent in synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physical and chemical characteristics, reactivity, and safe handling protocols.

Chemical Identity and Structural Elucidation

This compound is the hydrochloride salt of pyridine-4-sulfonyl chloride. The presence of the hydrochloride salt enhances the compound's stability for storage and handling, though it can influence its reactivity and solubility.

Molecular Structure:

The molecule consists of a pyridine ring substituted at the 4-position with a sulfonyl chloride group (-SO₂Cl). The nitrogen atom of the pyridine ring is protonated and associated with a chloride counter-ion.

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | pyridine-4-sulfonyl chloride;hydrochloride[1] |

| CAS Number | 489430-50-4[1] |

| Molecular Formula | C₅H₅Cl₂NO₂S[1] |

| Molecular Weight | 214.07 g/mol [1] |

| InChI | InChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-1-3-7-4-2-5;/h1-4H;1H[1] |

| InChIKey | ZBDTZCIVBAUGNG-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CN=C=C1S(=O)(=O)Cl.Cl |

Physicochemical Properties: A Comparative Analysis

Quantitative data for this compound is not extensively reported in peer-reviewed literature, with some available data pertaining to the free base, pyridine-4-sulfonyl chloride. The following table summarizes the available and predicted properties.

| Property | Value/Observation | Source/Comment |

| Appearance | Brown powder or white solid.[2] | The color can vary depending on purity. |

| Melting Point | Data not available. | For comparison, the isomer pyridine-3-sulfonyl chloride has a reported melting point of 144 °C.[3][4] |

| Boiling Point | 284 °C | This value is for the free base, pyridine-4-sulfonyl chloride.[2][5] |

| Solubility | Soluble in ethanol, chloroform, and water. | General solubility for pyridine hydrochloride.[6] The sulfonyl chloride moiety will react with water. |

| Density | 1.488 g/cm³ | This value is for the free base, pyridine-4-sulfonyl chloride.[2][5] |

| Flash Point | 126 °C | This value is for the free base, pyridine-4-sulfonyl chloride.[2][5] |

Reactivity and Synthetic Utility: The Sulfonylation Workhorse

The synthetic utility of this compound is primarily derived from the highly electrophilic nature of the sulfur atom in the sulfonyl chloride group.[2] This makes it an excellent reagent for the formation of sulfonamides and sulfonate esters through reactions with nucleophiles such as amines and alcohols, respectively.[7] The introduction of the pyridylsulfonyl moiety is of significant interest in medicinal chemistry for modulating the physicochemical properties of drug candidates.[8]

General Reaction Mechanism: Nucleophilic Acyl Substitution

The core reactivity of this compound involves a nucleophilic attack on the sulfur atom, leading to the displacement of the chloride leaving group. The reaction with an amine to form a sulfonamide is a cornerstone of its application.[8] A base is typically required to neutralize the hydrochloric acid generated during the reaction.[8]

Caption: General mechanism for sulfonamide formation.

Representative Experimental Protocol: Synthesis of N-Aryl-Pyridine-4-Sulfonamide

This protocol is a generalized procedure for the synthesis of a sulfonamide from an aryl amine and this compound.

Materials:

-

This compound (1.0 eq)

-

Aryl amine (1.0 - 1.2 eq)

-

Anhydrous pyridine or triethylamine (2.0 - 2.5 eq)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stirrer, add the aryl amine and dissolve it in anhydrous DCM.

-

Add the anhydrous pyridine or triethylamine to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add this compound to the cooled amine solution in portions over 15-30 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

-

Continue stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure N-aryl-pyridine-4-sulfonamide.[9][10]

Caption: Experimental workflow for sulfonamide synthesis.

Spectroscopic Characterization: An Interpretive Guide

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridinium ring. Due to the positive charge on the nitrogen atom, the electron density on the ring is reduced, leading to a downfield shift of all proton signals compared to neutral pyridine.[11] The protons ortho to the nitrogen (at the 2 and 6 positions) will be the most deshielded.

Infrared (IR) Spectroscopy